Methyl 3-bromo-2-chloro-5-fluorobenzoate
Description
Chemical Nomenclature and Structural Features
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, where the benzoate core structure serves as the parent compound with specific halogen substituents designated by their positional numbers. The compound is catalogued under multiple molecular database numbers, including MFCD28733928 in the Molecular Design Limited database, reflecting its established presence in chemical literature. The structural arrangement consists of a benzene ring substituted with three different halogen atoms and a methyl ester functional group at the carboxyl position.
The molecular architecture reveals a methyl ester group attached to the carboxyl carbon, which occupies the 1-position of the benzene ring by convention. The chlorine atom resides at the 2-position, creating an ortho relationship with the carboxyl group, while the bromine occupies the 3-position in a meta arrangement relative to the ester functionality. The fluorine atom at the 5-position establishes a meta relationship with both the ester group and the chlorine substituent, while maintaining an ortho relationship with the bromine atom. This specific halogen arrangement generates unique electronic density distributions across the aromatic system, influencing both the compound's chemical stability and its potential for further synthetic transformations.
The Simplified Molecular Input Line Entry System representation, O=C(OC)C1=CC(F)=CC(Br)=C1Cl, provides a concise description of the connectivity pattern, highlighting the ester linkage and the precise positioning of each halogen substituent. Computational modeling studies have established that this tri-halogenated system exhibits significant electron-withdrawing effects, particularly due to the combined influence of the three halogen atoms, which collectively reduce the electron density of the aromatic ring and enhance the electrophilic character of the carbonyl carbon in the ester group.
Historical Development in Organofluorine Chemistry
The development of organofluorine chemistry, which encompasses compounds like this compound, traces its origins to the early nineteenth century when the first organofluorine compounds were synthesized through pioneering efforts by chemists exploring halogen chemistry. The field began in earnest in 1835 when Dumas and Péligot successfully prepared fluoromethane by distilling dimethyl sulfate with potassium fluoride, marking the first documented synthesis of a carbon-fluorine bond. This foundational work established the precedent for subsequent developments in fluorine-containing organic molecules.
Alexander Borodin made a crucial contribution to the field in 1862 by demonstrating the first nucleophilic replacement of a halogen atom with fluoride, specifically acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This halogen exchange methodology became a cornerstone technique that continues to influence modern synthetic approaches to fluorinated aromatics, including complex multi-halogenated systems such as this compound. The historical significance of Borodin's work extends beyond its immediate chemical impact, as it established the viability of introducing fluorine atoms into aromatic systems through substitution reactions.
The period from the late nineteenth century through the early twentieth century witnessed gradual but steady progress in organofluorine synthesis, despite the significant challenges posed by the highly reactive nature of elemental fluorine. Frédéric Swarts introduced antimony fluoride as a fluorine source in 1898, providing chemists with more manageable reagents for fluorination reactions. The breakthrough came in 1927 when Schiemann developed the aromatic fluorination methodology using diazonium salts, which allowed for the controlled introduction of fluorine atoms into aromatic rings. This methodology proved particularly valuable for synthesizing complex halogenated aromatics and established the foundation for modern approaches to multi-halogenated benzoate derivatives.
The industrial significance of organofluorine chemistry expanded dramatically during World War II, when the Manhattan Project required large-scale production of fluorine-containing compounds for uranium processing. This period marked the transition from laboratory curiosities to industrial chemicals, driving the development of new synthetic methodologies and production technologies that would later benefit the synthesis of specialty chemicals like halogenated benzoate esters. The post-war era brought continued innovation, including the discovery of fluorinated pharmaceuticals beginning with 5-fluorouracil in 1957, which demonstrated the potential biological activity of fluorine-containing compounds and motivated further research into halogenated aromatic systems.
Positional Isomerism in Halogenated Benzoate Derivatives
Positional isomerism in halogenated benzoate derivatives represents a fundamental aspect of structure-activity relationships that significantly influences both chemical reactivity and biological properties. Research examining the effects of substituent positioning on aromatic rings has demonstrated that the specific arrangement of halogen atoms can dramatically alter compound behavior, as evidenced by studies investigating antibacterial activity against Escherichia coli where positional changes in hydroxyl and methoxyl substituents on benzoic acid derivatives produced markedly different biological responses. This principle extends to halogenated benzoate esters, where the positioning of bromine, chlorine, and fluorine atoms creates distinct electronic environments that affect both chemical stability and potential applications.
The systematic study of positional isomers within the halogenated benzoate series reveals several distinct structural variants, each possessing unique properties based on their specific substitution patterns. Methyl 3-bromo-5-chloro-2-fluorobenzoate, bearing Chemical Abstracts Service number 1353575-32-2, represents one such isomer where the fluorine occupies the 2-position relative to the carboxyl group, while chlorine and bromine occupy the 5 and 3 positions, respectively. This arrangement differs significantly from this compound, where the chlorine and fluorine positions are exchanged, creating altered electronic distributions and potentially different chemical reactivities.
| Compound | CAS Number | Bromine Position | Chlorine Position | Fluorine Position | Molecular Weight |
|---|---|---|---|---|---|
| This compound | 1805582-40-4 | 3 | 2 | 5 | 267.48 |
| Methyl 3-bromo-5-chloro-2-fluorobenzoate | 1353575-32-2 | 3 | 5 | 2 | 267.48 |
| Methyl 4-bromo-2-chloro-5-fluorobenzoate | 908248-32-8 | 4 | 2 | 5 | 267.48 |
| Methyl 3-bromo-4-chloro-5-fluorobenzoate | 1160574-62-8 | 3 | 4 | 5 | 267.48 |
| Methyl 5-bromo-3-chloro-2-fluorobenzoate | 1535973-93-3 | 5 | 3 | 2 | 267.48 |
Additional structural variations include methyl 4-bromo-2-chloro-5-fluorobenzoate, which positions the bromine at the 4-position while maintaining chlorine and fluorine at the 2 and 5 positions, respectively. The compound methyl 3-bromo-4-chloro-5-fluorobenzoate represents another isomeric form where bromine remains at the 3-position but chlorine moves to the 4-position, creating a different pattern of halogen interactions. Each of these positional variants exhibits distinct physical properties, including different melting points, boiling points, and solubility characteristics that reflect the influence of halogen positioning on intermolecular forces and crystal packing arrangements.
The electronic effects of positional isomerism in these tri-halogenated systems are particularly pronounced due to the varying electron-withdrawing capabilities of the three halogens. Research has established that the type of substituent, their number, and the specific carbon atoms to which functional groups are attached all significantly influence the overall molecular behavior. In the case of this compound, the ortho relationship between the chlorine and the carboxyl group creates strong electron-withdrawing effects that enhance the electrophilic character of the carbonyl carbon, while the meta positions of bromine and fluorine provide additional electronic modulation without direct steric interference with the ester functionality.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-bromo-2-chloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFMGDHUTPSHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-bromo-2-chloro-5-fluorobenzoate is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Its molecular weight is approximately 253.45 g/mol. The presence of multiple halogen substituents (bromo, chloro, and fluoro) on the benzene ring influences both its chemical reactivity and biological properties, making it a subject of interest in pharmaceutical development.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and cellular receptors. The halogen atoms can form halogen bonds, which may enhance binding affinity to target proteins. This compound has been studied for its potential to modulate enzyme activity and influence cellular signaling pathways, particularly in cancer research.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown potent inhibitory effects against triple-negative breast cancer (TNBC) cell lines, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are crucial for tumor metastasis . The selectivity of this compound towards cancer cells over normal cells suggests a potentially favorable therapeutic index.
Case Studies
- Cell Proliferation Inhibition : A study conducted on the MDA-MB-231 TNBC cell line revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound exhibited an IC50 value of approximately 0.126 µM, demonstrating strong anticancer efficacy .
- Metastasis Inhibition : In vivo experiments using a BALB/c nude mouse model showed that administration of the compound effectively inhibited lung metastasis of TNBC cells. This suggests potential application in preventing cancer spread .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Selectivity Index | Notes |
|---|---|---|---|
| This compound | 0.126 | High | Effective against MDA-MB-231 TNBC cells |
| 5-Fluorouracil | 11.73 | Moderate | Standard chemotherapeutic agent |
| Methyl 4-Chloro-2-Fluorobenzoate | TBD | TBD | Similar structure; under investigation |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Investigations into its pharmacokinetics and toxicity profiles are ongoing to better understand its potential as a therapeutic agent .
Comparison with Similar Compounds
Positional Isomers: Chloro Substituent Variation
Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8)
- Structure : Chloro at the 4-position (para to ester), bromo at 3-, fluoro at 5-.
- Key Differences :
- The para-chloro substituent reduces steric hindrance near the ester group compared to the ortho-chloro in the target compound.
- Electronic effects differ: para-substituents exert weaker inductive effects on the ester’s reactivity than ortho-substituents.
- Implications: Higher solubility in polar solvents due to reduced steric bulk. Potentially slower hydrolysis kinetics due to diminished electron-withdrawing effects on the ester carbonyl.
Target Compound (Methyl 3-bromo-2-chloro-5-fluorobenzoate)
- Structure : Chloro at the 2-position (ortho to ester), bromo at 3-, fluoro at 5-.
- Key Features :
- Ortho-chloro increases steric strain and enhances electron-withdrawing effects, accelerating reactions like nucleophilic substitution or ester hydrolysis.
- Likely lower solubility in aqueous media due to hindered solvation.
Substituent Type Variation: Trifluoromethoxy vs. Fluoro
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS 2704827-34-7)
- Structure : 5-position substituent is trifluoromethoxy (-OCF₃) instead of fluoro.
- Key Differences :
- Trifluoromethoxy is bulkier and more electron-withdrawing than fluoro, increasing lipophilicity (higher logP).
- Enhanced metabolic stability in biological systems due to resistance to oxidative cleavage.
- Implications :
- Greater membrane permeability in drug design applications.
- Synthetic challenges due to the need for specialized reagents to introduce -OCF₃.
Trifluoromethyl-Substituted Analogs
Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 187331-46-0) and Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS 1214334-90-3)
- Structure : Trifluoromethyl (-CF₃) replaces chloro or fluoro substituents.
- Key Differences :
- -CF₃ is a stronger electron-withdrawing group than halogens, significantly lowering the electron density of the aromatic ring.
- Similarity scores (0.92–0.94) indicate structural overlap but distinct electronic profiles.
- Implications :
- Increased acidity of the benzoic acid derivative (post-ester hydrolysis).
- Enhanced reactivity in electrophilic aromatic substitution due to ring deactivation.
Data Tables for Structural and Property Comparison
Table 1: Structural and Molecular Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not provided | C₈H₅BrClFO₂ | ~267.48 (inferred) | 2-Cl, 3-Br, 5-F |
| Methyl 3-bromo-4-chloro-5-fluorobenzoate | 1160574-62-8 | C₈H₅BrClFO₂ | 267.48 | 4-Cl, 3-Br, 5-F |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | 2704827-34-7 | C₉H₅BrClF₃O₃ | 328.49 | 2-Cl, 3-Br, 5-OCF₃ |
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | 187331-46-0 | C₉H₆BrF₃O₂ | 283.05 | 3-Br, 5-CF₃ |
Table 2: Substituent Effects on Reactivity and Properties
| Compound | Key Substituent Effects | Predicted logP* | Synthetic Challenges |
|---|---|---|---|
| This compound | Ortho-Cl enhances steric hindrance and reactivity | ~2.8 | Ortho-substituent introduction |
| Methyl 3-bromo-4-chloro-5-fluorobenzoate | Para-Cl reduces steric strain | ~2.5 | Standard halogenation protocols |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | -OCF₃ increases lipophilicity | ~3.5 | Specialized reagents for -OCF₃ |
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | -CF₃ strongly deactivates the ring | ~3.2 | CF₃ group installation |
*logP values estimated via substituent contribution models.
Research Findings and Implications
- Positional Isomerism : Ortho-chloro derivatives exhibit higher reactivity in ester hydrolysis and nucleophilic aromatic substitution compared to para-substituted analogs .
- Substituent Bulk : Trifluoromethoxy and trifluoromethyl groups improve lipid solubility but complicate synthetic routes .
- Biological Relevance : Trifluoromethoxy-substituted analogs are prioritized in drug discovery for enhanced metabolic stability and target binding .
Preparation Methods
Method A: Nitration, Bromination, and Hydrolysis Approach
This method, adapted from patent WO2014071545A1, involves nitration of fluorinated aromatic compounds, followed by halogenation and hydrolysis:
| Step | Description | Conditions | Key Reagents | Yield/Notes |
|---|---|---|---|---|
| 1. Nitration | Nitrification of fluorobenzotrifluoride | 20-30°C, sulfuric acid as solvent | Nitric acid, sulfuric acid | Produces 4-fluoro-2-trifluoromethyl nitrobenzene |
| 2. Bromination | Bromination using dibromohydantoin | Sulfuric acid, temperature ~25°C | Dibromohydantoin | Selective bromination at desired position |
| 3. Reduction | Deamination in hypophosphorous acid | 20-30°C | Hypophosphorous acid | Converts nitro to amino group |
| 4. Hydrolysis | Hydrolysis with sulfuric acid | 150-175°C | Sulfuric acid | Final conversion to benzoic acid derivative |
This route emphasizes mild conditions, cost-effectiveness, and high yields, with the hydrolysis step crucial for obtaining methyl 3-bromo-2-chloro-5-fluorobenzoate.
Method B: Halogenation and Methylation of Precursors
Based on patent CN111018740B, an alternative route involves:
- Starting from methyl 2-amino-4-bromo-3-fluorobenzoate
- Bromination and chlorination at specific positions
- Methylation and subsequent hydrolysis
- Selective halogenation using N-bromosuccinimide or similar reagents
- Methyl ester formation via esterification
- Hydrolysis with sulfuric acid at elevated temperatures (~170°C)
This method benefits from shorter process routes and the use of readily available reagents.
Detailed Reaction Data and Conditions
| Reaction Step | Reagents | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|
| Nitration | Nitric acid + sulfuric acid | 20-30°C | 1-5 hours | ~87% | Controlled addition for regioselectivity |
| Bromination | Dibromohydantoin or N-bromosuccinimide | 25°C | 2-4 hours | High | Selective at aromatic ring |
| Reduction | Hypophosphorous acid | 20-30°C | 2-3 hours | >90% | Converts nitro to amino groups |
| Hydrolysis | Sulfuric acid | 150-175°C | 3-4 hours | High | Final step to form benzoic acid derivative |
Data Table Summarizing Preparation Methods
Research Findings and Considerations
- Selectivity : Halogenation reactions are optimized for regioselectivity, often controlled by reaction temperature and reagent equivalents.
- Yield Optimization : Excess nitrating and brominating agents, along with controlled temperature, significantly improve yields.
- Safety : Reactions involving strong acids and nitrating agents require strict safety protocols.
- Environmental Impact : Use of recyclable solvents and milder conditions reduces environmental footprint.
Q & A
Q. What synthetic routes are most effective for preparing methyl 3-bromo-2-chloro-5-fluorobenzoate?
- Methodological Answer : Synthesis typically involves sequential halogenation and esterification. A plausible route starts with 3-bromo-5-fluorobenzoic acid, followed by chlorination at the ortho position using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions. Esterification is achieved via Fischer esterification (H₂SO₄/MeOH) or via methyl chloride in the presence of a base. Alternatively, pre-functionalized benzene derivatives (e.g., 1-bromo-3-chloro-5-fluorobenzene, CAS 33863-76-2 ) could undergo carboxylation and subsequent esterification. Key challenges include managing competing reactivities of halogens; for example, bromine may require protection during chlorination steps .
Q. What purification techniques are recommended for achieving high-purity this compound?
- Methodological Answer : Column chromatography with silica gel and a hexane/ethyl acetate gradient is effective for separating halogenated benzoate esters. Recrystallization from ethanol or methanol can further enhance purity (>95%), as evidenced by HPLC or GC analysis . For trace halogenated impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised. Purity validation should include ¹H/¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can the substitution pattern of this compound be confirmed analytically?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical. The ¹⁹F NMR signal for the para-fluorine (relative to the ester group) typically appears at ~-110 ppm, while ¹H NMR shows distinct coupling patterns for aromatic protons. IR spectroscopy confirms the ester carbonyl stretch (~1720 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral alignment. Mass spectrometry (EI or ESI) should match the molecular ion (C₈H₅BrClFO₂, MW 282.48) .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselective substitution in this compound?
- Methodological Answer : The electron-withdrawing ester group meta-directs incoming electrophiles. Bromine (strong σ-withdrawing) at position 3 further deactivates the ring, making position 6 (para to bromine) less reactive. Chlorine at position 2 exerts ortho/para-directing effects but is sterically hindered. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via nitration or sulfonation reactions identifies dominant products. Competing pathways may arise under kinetic vs. thermodynamic control .
Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?
- Methodological Answer : Selective activation of the C–Br bond (vs. C–Cl or C–F) is achievable using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids (e.g., 2-bromo-5-(trifluoromethyl)phenylboronic acid, CAS 957034-38-7 ). Ligands like SPhos enhance selectivity for bromine. Solvent systems (toluene/water) and base choice (K₂CO₃) are critical for minimizing ester hydrolysis. Post-coupling, ¹⁹F NMR tracks retention of the fluorine substituent .
Q. How does this compound behave under varying thermal and hydrolytic conditions?
- Methodological Answer : Thermal stability tests (TGA/DSC) reveal decomposition onset at ~200°C, making it suitable for reactions below this threshold. Hydrolytic stability studies in acidic (HCl/MeOH) or basic (NaOH/EtOH) conditions show ester cleavage to the carboxylic acid at pH >10. For aqueous-phase reactions, buffered neutral conditions (pH 6–8) are recommended. Solubility data (e.g., 0.35 g/L in water at 25°C ) inform solvent selection for heterogeneous systems.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reactivity or spectral data for halogenated benzoates?
- Methodological Answer : Conflicting data (e.g., melting points, coupling constants) often arise from impurities or isomerization. Reproducibility checks under standardized conditions (solvent, temperature) are essential. Cross-validate spectral results with computational predictions (ACD/Labs ) and crystallographic data (CCDC entries ). For reactivity contradictions (e.g., unexpected halogen displacement), investigate catalyst purity, ligand ratios, or trace moisture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
